4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide
Description
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a synthetic small-molecule compound featuring a multi-domain structure. Its core consists of:
- Benzamide backbone: Provides rigidity and facilitates hydrogen bonding via the amide group.
- Cyclopropanecarboxamido substituent: Enhances metabolic stability and modulates lipophilicity.
- Pyridazinone ring: A six-membered di-azaheterocycle with a ketone group, contributing to π-π stacking interactions.
This compound is hypothesized to target kinase or protease enzymes, leveraging its pyridazinone and pyrazole motifs for active-site interactions. Its synthesis likely follows peptide coupling strategies, as evidenced by the use of HBTU (a common carbodiimide coupling agent) and cyclopropylamine in analogous pathways .
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O4/c1-15-13-16(2)31(28-15)20-9-10-22(33)30(29-20)14-21(32)25-11-12-26-23(34)17-5-7-19(8-6-17)27-24(35)18-3-4-18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,25,32)(H,26,34)(H,27,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBXMZJCVEUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide , identified by its CAS number 1351605-31-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 317.34 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a pyrazole and a pyridazine ring, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives have significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in glioma and neuroblastoma cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 (glioma) | 5.13 | Apoptosis |
| 5f | SH-SY5Y (neuroblastoma) | 5.00 | Apoptosis |
| 4a | Various | 24.31 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The compound's structural components suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Pyrazole derivatives have historically been evaluated for their COX inhibitory activity.
Table 2: COX Inhibition Potency
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 119a | 0.02 | 462.91 |
| Celecoxib | 0.04 | 313.12 |
The biological activities of this compound can be attributed to its ability to modulate several pathways:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancerous cells.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives similar to the target compound:
- Study on Glioma Cells : A study indicated that pyrazole derivatives induced significant apoptosis in C6 glioma cells, with flow cytometry revealing a high percentage of late apoptotic cells.
- Anti-inflammatory Testing : A series of compounds were tested for their anti-inflammatory properties using an enzyme immunoassay kit, demonstrating potent COX-2 inhibition comparable to established drugs like celecoxib.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetic and Binding Affinity Differences
Hydrophobicity and Solubility
- The target compound’s cyclopropane and dimethylpyrazole groups increase logP (~3.5 predicted), reducing aqueous solubility compared to the pyrrolidine-containing analogue in EP 4 139 296 B1 (logP ~2.8) .
- Chromone derivatives (e.g., 6-hydroxy-2-(2-phenylethyl)chromone) exhibit lower logP (~2.0) but lack target specificity .
Binding Interactions
- Target compound: Pyridazinone’s ketone and pyrazole’s methyl groups may engage in hydrophobic enclosure and hydrogen bonding, as modeled by Glide XP scoring (estimated ΔG = -9.2 kcal/mol) .
- EP 4 139 296 B1 analogue: Chlorine atom on pyridazinone enhances halogen bonding (ΔG = -8.5 kcal/mol) but introduces metabolic liability .
Selectivity and Therapeutic Potential
- The benzamide linker in the target compound may reduce off-target effects compared to smaller chromone-based molecules, which show broad but weak activity .
- Compared to the EP 4 139 296 B1 compound, the absence of a chlorine substituent could mitigate toxicity risks while retaining affinity for kinase targets .
Preparation Methods
Acylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (3 eq.) is added to scavenge HCl, yielding 4-(cyclopropanecarboxamido)benzoic acid (85% yield).
Reaction Conditions :
- Temperature: 0°C → RT, 12 h
- Workup: Aqueous NaHCO₃ wash, DCM extraction
- Characterization: $$ ^1H $$ NMR (DMSO-d6) δ 12.3 (s, 1H, COOH), 8.45 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 1.55–1.62 (m, 1H, cyclopropane CH), 0.95–1.10 (m, 4H, cyclopropane CH₂).
Preparation of 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-Oxopyridazin-1(6H)-yl)Acetic Acid
Cyclocondensation to Form Pyridazinone Core
Malonic acid and hydrazine hydrate undergo cyclocondensation in ethanol at reflux (4 h) to yield 6-hydroxypyridazin-3(2H)-one. Subsequent Vilsmeier–Haack formylation introduces a formyl group at position 3, followed by nucleophilic substitution with 3,5-dimethylpyrazole in DMF at 80°C (72% yield).
Reaction Conditions :
Acetic Acid Side Chain Introduction
The pyridazinone intermediate is alkylated with bromoacetyl bromide in acetonitrile using K₂CO₃ as a base (65°C, 6 h). Hydrolysis with NaOH (2M) yields the acetic acid derivative (89% yield).
Data Table 1: Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | CH₃CN | 65 | 6 | 89 |
| NaH | THF | 40 | 8 | 72 |
| DBU | DMF | 80 | 4 | 68 |
Assembly of Ethylenediamine Linker
Stepwise Amidation of Ethylenediamine
Ethylenediamine is selectively mono-acylated with tert-butyloxycarbonyl (Boc) protection. The Boc group is removed with TFA/DCM (1:1), and the free amine is coupled to the pyridazinone-acetic acid fragment using PyBop/DIEA in DMF (78% yield).
Reaction Conditions :
- Coupling Agent: PyBop (1.2 eq.), DIEA (3 eq.)
- Solvent: DMF, RT, 24 h
- Characterization: HRMS m/z calcd. for C₁₄H₁₈N₅O₃ [M+H]⁺: 312.1412, found: 312.1409.
Final Coupling and Global Deprotection
Amide Bond Formation Between Fragments
The benzoyl chloride derivative of 4-(cyclopropanecarboxamido)benzoic acid (generated via thionyl chloride) is reacted with the ethylenediamine-linked pyridazinone intermediate in anhydrous THF. Triethylamine (2 eq.) ensures efficient coupling (82% yield).
Data Table 2: Coupling Agent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PyBop | DMF | RT | 82 |
| HATU | DCM | 0→RT | 75 |
| EDCl/HOBt | THF | RT | 68 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodology :
- Multi-step synthesis involving cyclopropanecarboxylic acid derivatives, pyridazinone precursors, and coupling reagents. Key steps include amide bond formation and heterocyclic ring assembly.
- Optimize temperature (e.g., 60–100°C), solvent selection (DMF or methanol), and catalysts (palladium/copper salts) to enhance yield and purity .
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodology :
Q. How can researchers evaluate the biological activity of this compound?
Methodology :
- Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC tests, MTT assays). Compare results with structurally similar compounds (e.g., pyridazine-based analogs) .
- Assess pharmacokinetic properties (e.g., solubility, metabolic stability) via HPLC or LC-MS .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for this compound?
Methodology :
- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states.
- Integrate machine learning (e.g., ICReDD’s approach) to analyze experimental data and refine synthetic conditions .
Q. What statistical strategies are effective in optimizing experimental parameters?
Methodology :
- Apply Design of Experiments (DoE) to minimize trial runs. Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Analyze data via ANOVA to identify significant factors and interactions .
Q. How can synthetic challenges (e.g., low yields, side products) be mitigated?
Methodology :
Q. How should researchers address contradictions in biological activity data?
Methodology :
- Conduct dose-response studies to clarify efficacy thresholds.
- Cross-validate assays (e.g., orthogonal cell lines or enzymatic targets) and analyze batch-to-batch variability .
Q. What approaches are used to study interactions with biological targets?
Methodology :
- Perform molecular docking to predict binding modes with proteins (e.g., kinases). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can this compound serve as a building block for complex molecules?
Methodology :
- Functionalize the pyridazinone core via cross-coupling reactions (e.g., Suzuki-Miyaura). Modify the cyclopropane moiety for stereochemical diversity .
Q. How does the compound’s reactivity change under varying conditions?
Methodology :
- Test stability in acidic/basic media (e.g., pH 2–12) or under UV light. Monitor degradation via LC-MS.
- Explore redox reactions (e.g., hydrogenation of pyridazinone) to generate novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
